Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
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Overview
Description
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using microwave-assisted processes. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate via cleavage of the oxazolyl moiety .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride undergoes various types of chemical reactions including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4), and dehydrating agents (POCl3, P2O5, ZnCl2) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrahydroisoquinoline compounds .
Scientific Research Applications
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride involves its interaction with various molecular targets and pathways. It is known to function as an antagonist to certain neurotoxins, thereby exhibiting neuroprotective activity . The compound’s effects are mediated through its interaction with dopaminergic pathways and its ability to modulate oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with comparable chemical properties.
Uniqueness
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride is unique due to its specific hydroxyl and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13;/h2-3,12-13H,4-6H2,1H3;1H |
InChI Key |
OCBAIWCYVXFQKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(CNCC2)C=C1)O.Cl |
Origin of Product |
United States |
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